(3-(4-フェニル-1H-1,2,3-トリアゾール-1-イル)アゼチジン-1-イル)(3-(ピリジン-2-イルオキシ)フェニル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

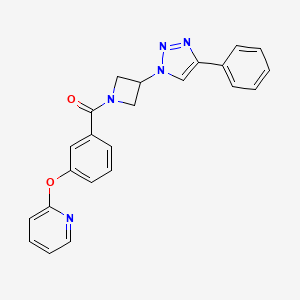

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C23H19N5O2 and its molecular weight is 397.438. The purity is usually 95%.

BenchChem offers high-quality (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

1,2,3-トリアゾール部分を含む化合物は、顕著な抗菌特性を示すことが報告されています。トリアゾール環は、他の複素環基と共役して、さまざまな細菌および真菌病原体を標的にすることができます。 例えば、この化合物の誘導体は、特定の株に対して高い増殖阻害活性を示し、新規抗菌剤としての可能性を示しています .

抗酸化特性

トリアゾール誘導体の抗酸化能力は、別の関心の対象です。これらの化合物は、DPPHフリーラジカル捕捉アッセイなどのアッセイを使用して評価できます。これらのアッセイでは、これらの化合物は著しい活性を示しました。 これは、酸化ストレス関連疾患の治療におけるこれらの化合物の使用を示唆しています .

抗がんアプリケーション

トリアゾール化合物は、その抗がん活性について研究されています。細胞増殖を阻害する能力は、新しいがん治療法の設計において、これらの化合物を価値のあるものにします。 分子ドッキング研究により、トリアゾール誘導体が、がんに関与するさまざまな酵素や受容体と相互作用することが示されています .

抗ウイルス研究

1,2,3-トリアゾールの構造モチーフは、抗ウイルス薬の開発に利用されてきました。 COVID-19の主要なプロテアーゼなどのウイルスタンパク質との相互作用は、分子ドッキングによって研究されており、これらの化合物がSARS-CoV-2などのウイルスに対する強力な阻害剤として役立ち得ることが明らかになりました .

創薬

トリアゾール環の独特の特性(高い化学的安定性や水素結合能力など)により、トリアゾール環は創薬における魅力的な足場となっています。 トリアゾール環は、アミド結合を模倣することができ、抗けいれん薬や抗生物質などのさまざまな医薬品を開発することができます .

超分子化学

超分子化学では、トリアゾール環は、特定の機能を持つ複雑な構造を作成するための基礎となります。 トリアゾール環は水素結合に関与することができ、強力な双極子モーメントを持っているため、特定の相互作用と集合体のための分子を設計する際に有利です .

作用機序

Target of Action

Similar compounds with a 1,2,4-triazole core have been reported to exhibit promising anticancer activity . These compounds are known to interact with various targets, including enzymes like aromatase .

Mode of Action

Similar 1,2,4-triazole derivatives have been shown to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity and leading to cell death in the case of cancer cells .

Biochemical Pathways

Similar 1,2,4-triazole derivatives have been reported to affect various pathways related to cell proliferation and survival . The downstream effects of these pathway alterations can include cell cycle arrest and apoptosis, contributing to the compound’s anticancer activity .

Pharmacokinetics

1,2,4-triazole derivatives are generally known to have good pharmacokinetic properties due to their ability to form hydrogen bonds with different targets . This can improve their absorption, distribution, metabolism, and excretion (ADME) properties, enhancing their bioavailability .

Result of Action

Similar 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines . This suggests that the compound could induce cell death in cancer cells, potentially through mechanisms such as apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of similar compounds .

生化学分析

Biochemical Properties

Triazole derivatives are known to interact with a variety of enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the triazole derivative and the biomolecules it interacts with.

Cellular Effects

Some triazole derivatives have been found to exhibit cytotoxic activities against certain cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Some triazole derivatives have been found to bind to the colchicine binding site of tubulin , inhibiting its polymerization and disrupting microtubule dynamics.

Temporal Effects in Laboratory Settings

Triazole compounds are generally known for their high chemical stability .

生物活性

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a novel organic molecule that combines various bioactive structural elements. Its unique configuration suggests potential pharmacological applications, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies.

Chemical Structure and Properties

This compound features:

- Azetidine ring : A four-membered nitrogen-containing ring.

- Triazole moiety : Known for its bioactivity, particularly in antifungal and anticancer properties.

- Pyridine and phenyl groups : These aromatic systems enhance the compound's stability and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H17N7O |

| Molecular Weight | 371.4 g/mol |

| CAS Number | 2034265-91-1 |

Antimicrobial Activity

Research indicates that compounds with triazole and pyridine functionalities exhibit significant antimicrobial properties. The triazole ring is particularly noted for its effectiveness against a range of fungi and bacteria. For instance, derivatives similar to this compound have shown potent activity against strains such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) often in the low micromolar range .

Anticancer Potential

The structural components of this compound suggest potential as an anticancer agent. Studies on similar triazole-containing compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The interaction with specific enzymes such as aromatase has been highlighted as a mechanism through which these compounds exert their effects, leading to decreased estrogen biosynthesis .

Anti-inflammatory Effects

Compounds containing the triazole moiety are also known for their anti-inflammatory properties. The ability to inhibit nitric oxide production in inflammatory models has been documented, suggesting that this compound may similarly modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Antimicrobial Studies :

-

Anticancer Activity :

- Research involving triazole-based compounds showed promising results in inhibiting tumor growth in vitro and in vivo models. Specific attention was given to their mechanism of action involving apoptosis pathways.

- Inflammation Models :

特性

IUPAC Name |

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O2/c29-23(18-9-6-10-20(13-18)30-22-11-4-5-12-24-22)27-14-19(15-27)28-16-21(25-26-28)17-7-2-1-3-8-17/h1-13,16,19H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKIJBWCLKYCSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)N4C=C(N=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。